1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Overview
Description
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is a chemical compound with a unique structure characterized by the presence of two hydroxyimino groups attached to a cyclohexane ring
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes .
Mode of Action
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is likely to interact with its targets through a mechanism known as 1,3-dipolar cycloaddition . This chemical reaction involves a 1,3-dipole and a dipolarophile, forming a five-membered ring . The process is often asynchronous and symmetry-allowed .
Biochemical Pathways
It’s worth noting that the 1,3-dipolar cycloaddition reaction, which this compound likely undergoes, is a crucial route to the regio- and stereoselective synthesis of five-membered heterocycles .
Result of Action
Compounds undergoing 1,3-dipolar cycloaddition often result in the formation of five-membered heterocycles , which have various applications in medicinal chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the 1,3-dipolar cycloaddition reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane can be synthesized through several methods. One common approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction typically requires mild conditions and can be carried out in the presence of a base to facilitate the formation of the hydroxyimino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino groups can yield amines.
Substitution: The compound can participate in substitution reactions where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with hydroxyimino groups, such as 1,3-Di(hydroxyimino)cyclohexane and 1,3-Di(hydroxyimino)-4,4-dimethylcyclohexane.
Uniqueness
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is unique due to the presence of two hydroxyimino groups at specific positions on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-hydroxyimino-3,3-dimethylcyclohexylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDZDUOXAORNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(=NO)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252202 | |
Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37110-24-0 | |
Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37110-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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